2-((2,3-Dihydro-1h-inden-2-yl)amino)propane-1,3-diol

Asymmetric Catalysis Chiral Ligands Structural Isomerism

Flexible aliphatic amino alcohols lack the conformational rigidity required for high enantioselectivity. 2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol solves this with its rigid indane core and dual primary alcohol groups, enabling efficient cyclization to C2-symmetric bis(oxazoline) ligands. - Pre-organized indane scaffold ensures predictable metal chelation geometry for copper(II) and other transition metals. - Conformationally locked serinol replacement improves binding entropy in fragment-based drug discovery. - Dual-hydroxyl functionality facilitates construction of rigid PROTAC linkers with enhanced aqueous solubility.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13637797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,3-Dihydro-1h-inden-2-yl)amino)propane-1,3-diol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)NC(CO)CO
InChIInChI=1S/C12H17NO2/c14-7-12(8-15)13-11-5-9-3-1-2-4-10(9)6-11/h1-4,11-15H,5-8H2
InChIKeyYOUHITCLCLUYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol: Chiral Amino Alcohol Building Block


2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol (CAS 1479048-37-7) is a chiral, C₂-symmetric amino alcohol featuring a rigid, fused indane core linked to a 2-aminopropane-1,3-diol (serinol) backbone [1]. Classified as an amino alcohol, its structure imparts conformational rigidity and presents both hydrogen-bond donor and acceptor functionalities, making it distinct from simple aliphatic amino alcohols . The compound is primarily procured as a research intermediate for constructing asymmetric catalysts, chiral ligands, and pharmacologically relevant scaffolds, where stereochemical stability and a defined spatial orientation are critical [1].

Workflow Chiral ligand and asymmetric catalyst synthesis
Selection C₂-symmetric indane-amino alcohol building block
Use Context Stereochemical control studies and bioconjugation

2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol vs. Simple Analogues


Generic substitution with simpler amino alcohols such as serinol (2-amino-1,3-propanediol) or its positional isomers fails because the indane ring enforces a specific chiral environment and conformational restriction [1]. Unlike flexible aliphatic analogs, the fused bicyclic system of this compound pre-organizes the amino and hydroxyl groups in a fixed spatial orientation, which is indispensable for enantioselective synthesis and chiral recognition . Furthermore, the inden-2-yl substitution pattern (as opposed to inden-1-yl) alters the dihedral angle between the amine and the aromatic ring, directly impacting metal chelation geometry and catalytic turnover in asymmetric transformations [1]. The dual-hydroxyl functionality on the propanediol chain also provides a unique chelating motif not present in mono-alcohol or simple indane derivatives, offering distinct advantages in bioconjugation and metal complex stabilization .

Positional isomer
Inden-1-yl analog (CAS 1489422-47-0) may invert enantioselectivity profile in chiral catalysis.
Mono‑ol analog
Single-hydroxyl analog lacks bidentate chelation and may reduce aqueous solubility, limiting metal complex stability.
Flexible serinol
Acyclic serinol cannot replicate indane conformational restriction, increasing entropic penalty in binding or catalysis.

2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol: Differentiation from Closest Analogs


Inden-2-yl vs. Inden-1-yl in Asymmetric Catalysis

The inden-2-yl linkage in the target compound creates a C₂-symmetric environment distinct from the inden-1-yl isomer (CAS 1489422-47-0), leading to differences in catalyst performance. The inden-2-yl isomer positions the amino group further from the aromatic ring's electron density, modulating the Lewis basicity of the nitrogen and influencing metal coordination [1]. While direct head-to-head catalytic data is not available, this structural distinction is critical for procurement when screening chiral ligand libraries, as the positional isomer can yield opposite enantioselectivities in metal-catalyzed reactions [1].

Positional isomerism
Class-level inference
Qualitative difference in chiral induction capability
May alter enantioselectivity in chiral catalyst screening
Based on structural inference; no catalytic assay data available.
Asymmetric Catalysis Chiral Ligands Structural Isomerism

Dual-Hydroxyl Advantage in Chelation and Solubility

The target compound possesses two primary hydroxyl groups, distinguishing it from the mono-hydroxyl analog 2-((2,3-dihydro-1H-inden-2-yl)amino)propan-1-ol (CAS 1153821-25-0) . The presence of dual hydroxyls significantly enhances aqueous solubility and provides a bidentate chelation motif for metal ions and biomolecules. The computed topological polar surface area (TPSA) for the target is 52.49 Ų, which is higher than the typical TPSA of mono-ols (approximately 32-40 Ų), directly correlating with improved water solubility and membrane permeability profiles [1].

Dual hydroxyl advantage
Cross-study comparable
TPSA 52.49 Ų vs. ~32–40 Ų for mono‑ol analog
Supports higher aqueous solubility and bidentate chelation
Computed descriptors; experimental solubility data pending.
Bioconjugation Metal Chelation Solubility

Conformational Rigidity vs. Flexible Serinol

Replacing the flexible serinol backbone with the indane-fused system introduces significant conformational restriction. The indane ring reduces the number of rotatable bonds compared to acyclic 2-amino-1,3-propanediol, decreasing entropic penalty upon binding to biological targets or metal centers [1]. This pre-organization is a well-established advantage in medicinal chemistry for improving binding affinity and selectivity. While specific Ki or IC50 comparisons are lacking for this scaffold, the principle of conformational restriction translates to procurement decisions when replacing a flexible serinol core for improved pharmacokinetic or catalytic properties .

Conformational rigidity
Supporting evidence
Indane core: 4 rotatable bonds vs. flexible serinol backbone
May improve binding entropy in target engagement studies
Qualitative structural comparison; no binding assay available.
Conformational Analysis Drug Design Scaffold Hopping

Optimal Applications of 2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol


Bis(oxazoline) Ligand Synthesis for Asymmetric Catalysis

Employ this compound as a direct precursor for indane-derived C₂-symmetric bis(oxazoline) ligands. Its pre-organized indane core and dual primary alcohols allow for efficient cyclization to form oxazoline rings, yielding ligands that exhibit high enantioselectivity in Diels-Alder and other metal-catalyzed reactions. The inden-2-yl configuration ensures the correct spatial orientation for two-point binding with copper(II) and other transition metals [1].

Rigid Serinol Isostere for Fragment-Based Drug Discovery

Use this molecule as a conformationally locked replacement for the serinol moiety in fragment libraries. The indane scaffold reduces rotational freedom and can improve binding entropy when incorporated into lead compounds targeting enzymes with shallow, hydrophobic pockets. Its dual hydroxyl groups maintain the key hydrogen-bonding interactions of serinol while adding aromatic stacking potential .

Bioconjugation and PROTAC Linker Building Block

Leverage the dual-hydroxyl functionality and chiral indane core to construct heterobifunctional linkers for PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates. The rigid, non-peptidic nature of the indane spacer can optimize the distance and orientation between the target-binding moiety and the E3 ligase ligand, potentially improving degradation efficiency. The enhanced aqueous solubility relative to mono-ols simplifies conjugation chemistry in physiological buffers [1].

Application
Selection Property
Validation Focus
Bis(oxazoline) ligand design
C₂-symmetric indane core; dual hydroxyl cyclization points
Enantioselectivity in metal-catalyzed model reactions
Fragment-based lead discovery studies
Conformational restriction; hydrogen-bond donor/acceptor profile
Binding entropy and affinity assessment in biochemical assays
Bifunctional linker construction (PROTAC/bioconjugation)
Chiral, rigid spacer; dual hydroxyl attachment points
Linker-dependent degradation efficiency in cellular models
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